molecular formula C12H18N4O3 B15120250 N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide

N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide

Cat. No.: B15120250
M. Wt: 266.30 g/mol
InChI Key: QGLOSHRZQYCJKI-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide is a complex organic compound featuring a morpholine ring, a cyclopropyl group, and an oxadiazole moiety

Properties

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide

InChI

InChI=1S/C12H18N4O3/c1-8-13-11(19-15-8)7-16-4-5-18-10(6-16)12(17)14-9-2-3-9/h9-10H,2-7H2,1H3,(H,14,17)

InChI Key

QGLOSHRZQYCJKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogenated reagents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical agents.

    Materials Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole moiety is known to interact with biological targets through hydrogen bonding and other non-covalent interactions . The cyclopropyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

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